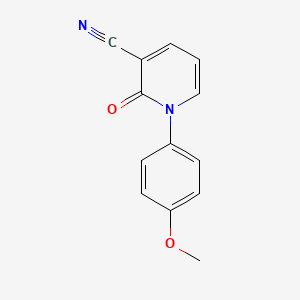

1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-17-12-6-4-11(5-7-12)15-8-2-3-10(9-14)13(15)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDGQGYVNVJQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC=C(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650393 | |

| Record name | 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-87-3 | |

| Record name | 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 4-Methoxybenzaldehyde with Ethyl Cyanoacetate

This method involves a multi-step reaction sequence starting with 4-methoxybenzaldehyde and ethyl cyanoacetate under acidic conditions.

- Step 1 (Knoevenagel Condensation) :

A mixture of 4-methoxybenzaldehyde (1 equiv.), ethyl cyanoacetate (1 equiv.), and ammonium acetate (1.5 equiv.) in glacial acetic acid is refluxed for 6–8 hours. The reaction forms a chalcone intermediate via Knoevenagel condensation. - Step 2 (Cyclization) :

The intermediate undergoes cyclization under the same acidic conditions to yield the dihydropyridine core. - Step 3 (Oxidation) :

Oxidation of the dihydropyridine ring using mild oxidizing agents (e.g., hydrogen peroxide or air) introduces the 2-oxo group.

- Solvent: Acetic acid or ethanol

- Temperature: 80–100°C (reflux)

- Yield: 60–75%

Modified Piperidinium Acetate-Catalyzed Synthesis

This method optimizes cyclization using piperidinium acetate as a catalyst under reflux conditions.

- A mixture of 4-methoxybenzaldehyde (1 equiv.), ethyl cyanoacetate (1 equiv.), and piperidinium acetate (10 mol%) in ethanol is refluxed for 4–5 hours.

- The reaction proceeds via a one-pot mechanism, combining condensation and cyclization steps.

- Catalyst: Piperidinium acetate

- Solvent: Ethanol

- Temperature: 78°C (reflux)

- Yield: 65–70%

Industrial-Scale Continuous Flow Synthesis

For scalable production, continuous flow reactors are employed to enhance efficiency and yield.

- Step 1 : 4-Methoxybenzaldehyde and ethyl cyanoacetate are mixed in a microreactor under high-temperature conditions (120–150°C).

- Step 2 : The output is directly fed into a second reactor for oxidation, using catalytic amounts of vanadium pentoxide (V₂O₅) .

- Residence time: 10–15 minutes per reactor

- Catalyst: V₂O₅ (2 mol%)

- Yield: 80–85%

Alternative Route via Enolate Intermediate

This method utilizes a preformed enolate to streamline the synthesis.

- Step 1 : Generation of sodium 3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate by treating 4-methoxybenzaldehyde with sodium hydride in THF.

- Step 2 : Reaction with cyanothioacetamide in the presence of Aliquat 336 (phase-transfer catalyst) yields the cyclized product.

- Step 3 : Acidic workup (HCl) introduces the 2-oxo group.

- Solvent: THF/water biphasic system

- Catalyst: Aliquat 336 (5 mol%)

- Yield: 70–78%

Comparative Analysis of Methods

| Method | Solvent | Catalyst | Temperature (°C) | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Cyclocondensation | Acetic acid | Ammonium acetate | 100 | 60–75 | Moderate |

| Piperidinium acetate | Ethanol | Piperidinium acetate | 78 | 65–70 | High |

| Continuous flow | Toluene | V₂O₅ | 120–150 | 80–85 | Industrial |

| Enolate route | THF/water | Aliquat 336 | 25–40 | 70–78 | Lab-scale |

Critical Considerations

- Oxidation Control : Over-oxidation can lead to pyridine N-oxide byproducts. Use of controlled oxidizing agents (e.g., H₂O₂) is critical.

- Substituent Effects : Electron-donating groups (e.g., 4-methoxy) enhance reactivity in cyclization steps but may require adjusted stoichiometry.

- Green Chemistry : Ethanol and water-based systems are preferred for sustainability, though they may trade off efficiency.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which can affect its reactivity and biological activity.

1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: The presence of a carboxylic acid group can influence its solubility and interaction with biological targets.

1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-thiol:

The uniqueness of 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Biological Activity

1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 302.33 g/mol

- Melting Point : 195 – 196 °C

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 302.33 g/mol |

| Melting Point | 195 – 196 °C |

Antimicrobial Activity

Research has shown that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. A study highlighted the antimicrobial evaluation of various derivatives, including those similar to 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. The Minimum Inhibitory Concentration (MIC) values for these compounds against several pathogens were promising.

Case Study: Antimicrobial Evaluation

In a comparative study, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 1.0 µg/mL. Additionally, the compound showed a reduction in biofilm formation by up to 70% compared to control groups, indicating its potential as an antibiofilm agent .

Anticancer Activity

The anticancer properties of dihydropyridine derivatives have garnered attention due to their ability to target various cancer cell lines. Research indicates that the compound exhibits cytotoxic effects against different cancer types, including colon cancer (HT-29 cells).

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 10.5 | Induction of apoptosis |

| MCF-7 | 12.0 | Inhibition of cell proliferation |

| HeLa | 15.0 | Cell cycle arrest at G2/M phase |

The mechanism by which 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for DNA replication and cell division.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : The presence of the methoxy group contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.

Pharmacological Studies

Recent pharmacological studies have focused on the drug-likeness and bioavailability of this compound. The results indicate that it adheres to Lipinski's Rule of Five, suggesting good oral bioavailability.

Table 3: Drug-Likeness Properties

| Property | Value |

|---|---|

| LogP | 3.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.